molecular formula C11H8N2O B14299401 Pyrimido[2,1-a]isoindol-2(6H)-one CAS No. 113369-48-5

Pyrimido[2,1-a]isoindol-2(6H)-one

Cat. No.: B14299401
CAS No.: 113369-48-5
M. Wt: 184.19 g/mol
InChI Key: KWIMTQHYDNAXBI-UHFFFAOYSA-N
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Description

Pyrimido[2,1-a]isoindol-2(6H)-one: is a heterocyclic compound that features a fused ring system combining pyrimidine and isoindole structures

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Sonogashira Coupling and Aminocyclization: One of the methods to synthesize pyrimido[2,1-a]isoindol-2(6H)-one involves a copper-catalyzed sequence of Sonogashira coupling reaction followed by aminocyclization.

    Retro Diels–Alder Reaction: Another method involves the preparation of pyrimido[2,1-a]isoindole by a retro Diels–Alder reaction.

Industrial Production Methods: The industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pyrimido[2,1-a]isoindol-2(6H)-one can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the ring system are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

Chemistry: Pyrimido[2,1-a]isoindol-2(6H)-one is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in various applications .

Biology and Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. It has been evaluated for its biological activity against certain types of cancer cells, such as L1210 leukemia .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which pyrimido[2,1-a]isoindol-2(6H)-one exerts its effects involves interactions with specific molecular targets and pathways. . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Uniqueness: Pyrimido[2,1-a]isoindol-2(6H)-one is unique due to its specific ring fusion and the resulting electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored properties for specific applications.

Properties

CAS No.

113369-48-5

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

6H-pyrimido[2,1-a]isoindol-2-one

InChI

InChI=1S/C11H8N2O/c14-10-5-6-13-7-8-3-1-2-4-9(8)11(13)12-10/h1-6H,7H2

InChI Key

KWIMTQHYDNAXBI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=NC(=O)C=CN31

Origin of Product

United States

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